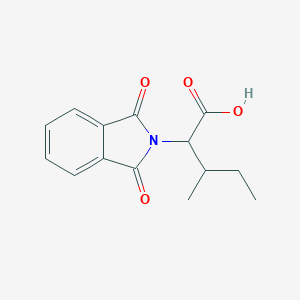

Ácido 2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)-3-metilpentanoico

Descripción general

Descripción

The compound 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically relevant molecules. The isoindole unit is characterized by a 1,3-dioxo arrangement within a bicyclic structure, which can be modified to produce a range of bioactive compounds. The specific compound is not directly discussed in the provided papers, but related compounds and intermediates are mentioned, which can help infer some of its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related isoindole derivatives involves multiple steps, including esterification, protection of amino acids, and coupling reactions. For instance, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involves esterification of anthranilic acid, fusion of alanine with phthalic anhydride, and subsequent coupling to produce the isoindole derivative . Although the exact synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is not described, similar methodologies could potentially be applied.

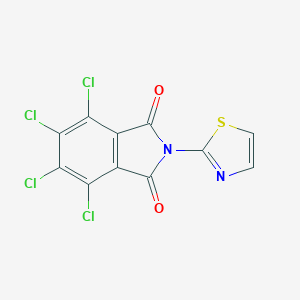

Molecular Structure Analysis

The molecular structure of isoindole derivatives is often confirmed using techniques such as IR, UV-Vis, NMR, and MS, as well as single-crystal XRD. These techniques help in determining the configuration and the stabilization of the molecule through hydrogen bonding and π-π stacking interactions, as seen in the crystal packing of the related compound . The presence of N-H⋯O bonding in the isoindole derivative forms an S(6) hydrogen-bonded loop, which is a common structural feature in such compounds.

Chemical Reactions Analysis

Isoindole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. DFT studies on related compounds suggest that the HOMO is located over the substituted aromatic ring, while the LUMO is mainly over the indole side, indicating potential sites for nucleophilic and electrophilic attacks . These insights into the electronic structure can guide the prediction of reactivity patterns for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from their molecular structure and the functional groups present. For example, the solubility, melting point, and stability can be affected by the presence of the 1,3-dioxo arrangement and the substituents attached to the isoindole core. The related compound's crystal structure analysis reveals that intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the compound's solid-state properties . Additionally, the compound's potential as an antibacterial agent suggests that it may have specific interactions with biological targets, which could be explored through in vitro and in silico analyses .

Aplicaciones Científicas De Investigación

Química Computacional

Finalmente, en química computacional, este compuesto puede utilizarse para modelar interacciones con enzimas o receptores. Las simulaciones y los estudios de acoplamiento molecular pueden predecir cómo las modificaciones del compuesto podrían afectar a su actividad biológica.

Estas aplicaciones se basan en la estructura y las propiedades del compuesto, y aunque la literatura actual no proporciona ejemplos específicos de investigación que involucre este compuesto exacto , los campos mencionados anteriormente son áreas típicas donde se estudian y aplican compuestos similares. El potencial del Ácido 2-(1,3-dioxoisoindol-2-il)-3-metilpentanoico en estas áreas es vasto y podría conducir a avances significativos en ciencia y tecnología.

Mecanismo De Acción

Target of Action

Similar compounds, such as o-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate, have been shown to interact with theGag-Pol polyprotein .

Mode of Action

It belongs to the class of organic compounds known asphthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety and are imide derivatives of phthalic anhydrides

Result of Action

Given its potential interaction with the Gag-Pol polyprotein, it might have an impact on the function of this protein . .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344186 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19506-84-4 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-METHYLPENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

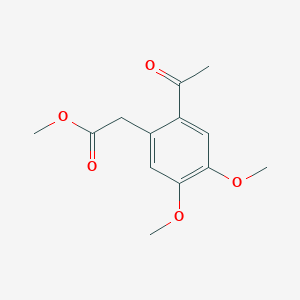

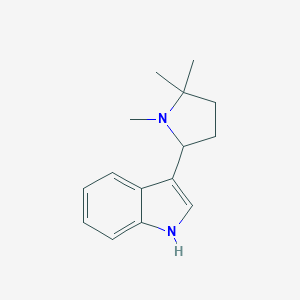

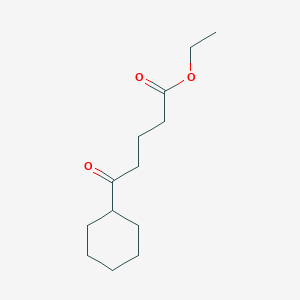

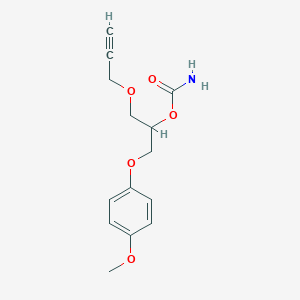

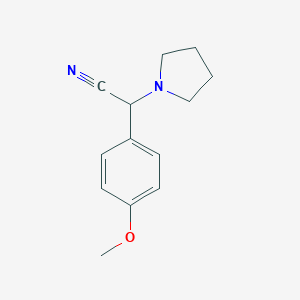

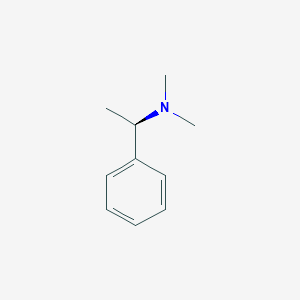

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)